

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lb-102

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A Novel Benzamide Antipsychotic for the Treatment of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lb-102, an N-methylated analogue of the well-established antipsychotic amisulpride, is a novel investigational drug under development for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Lb-102**, drawing from data from preclinical studies and pivotal Phase 1 clinical trials. **Lb-102** is designed to be a more potent version of amisulpride with improved permeability across the blood-brain barrier, potentially offering an enhanced efficacy and safety profile.

Core Pharmacological Attributes

Lb-102 is a selective antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors. This dual antagonism is believed to be central to its antipsychotic effects. The N-methylation of amisulpride to create **Lb-102** was intended to increase its lipophilicity, thereby enhancing its ability to cross the blood-brain barrier.

Pharmacokinetics



The pharmacokinetic profile of **Lb-102** has been characterized in a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in 64 healthy volunteers (NCT04187560).

Absorption and Distribution

Following oral administration, **Lb-102** exhibits nearly perfectly dose-linear plasma concentrations. It has a half-life of approximately 13 hours, which is amenable to once-daily dosing. Preclinical data suggested that the increased lipophilicity of **Lb-102** could lead to greater brain penetration compared to amisulpride.

Metabolism and Excretion

While detailed metabolism and excretion pathways in humans are still under full investigation, **Lb-102** is an N-methylated analogue of amisulpride. Amisulpride itself undergoes minimal metabolism.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Lb-102** from the Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Lb-102

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t1/2 (hr)
50 mg	Data not available	Data not available	Data not available	~13
100 mg	Data not available	Data not available	Data not available	~13
150 mg	Data not available	Data not available	Data not available	~13
200 mg	Data not available	Data not available	Data not available	~13



Specific Cmax, Tmax, and AUC values for each dose cohort were not publicly available in the reviewed literature.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Lb-102

Dose Regimen	Trough Concentrations	Accumulation Ratio (RCmax)	Accumulation Ratio (RAUC)
75 mg BID	Plateaued by Day 4	1.121 - 1.798	1.472 - 1.925
100 mg BID	Plateaued by Day 4	1.121 - 1.798	1.472 - 1.925

BID = twice daily

Pharmacodynamics

The primary pharmacodynamic effect of **Lb-102** is the antagonism of dopamine D2/D3 receptors in the striatum. This has been quantified in a positron emission tomography (PET) study in healthy volunteers (NCT04588129).

Receptor Occupancy

A key finding from the PET study was that a steady-state once-daily oral dose of 50 mg of **Lb-102** resulted in a striatal dopamine receptor occupancy (RO) in the desired therapeutic range of 60-80% consistently over a 24-hour period. This level of receptor occupancy is associated with antipsychotic efficacy. Interestingly, the maximum dopamine RO lagged significantly behind the maximum plasma concentration of **Lb-102**.

Table 3: Dopamine D2/D3 Receptor Occupancy of Lb-102



Dose	Receptor Occupancy (Striatum)	Timepoint
50 mg (single dose)	Data not available	-
75 mg (single dose)	Data not available	-
100 mg (single dose)	Data not available	-
50 mg (multiple doses)	60-80%	Over 24 hours at steady state
100 mg (multiple doses)	Data not available	-

Pharmacodynamic Effects on Prolactin

As expected for a dopamine D2 receptor antagonist, **Lb-102** was observed to cause a transient elevation in prolactin levels in the majority of subjects who received the drug. These elevations were not associated with any clinical symptoms.

Safety and Tolerability

Lb-102 was generally safe and well-tolerated in the Phase 1 clinical trial at doses up to 150 mg per day.

Table 4: Summary of Key Adverse Events

Adverse Event	Doses Associated	Frequency	Clinical Observations
Elevated Prolactin	All doses	Majority of treated subjects	Transient, no clinical symptoms
QT Interval Prolongation	200 mg	Evidence of transient prolongation	No clinical observations or stopping criteria triggered
Acute Dystonia (Extrapyramidal Symptom)	75 mg BID, 100 mg QD, 100 mg BID	4 instances	-



QD = once daily, BID = twice daily

Experimental Protocols Phase 1 Clinical Trial (NCT04187560)

Study Design: A randomized, double-blind, placebo-controlled, single-center study in 64 healthy adult volunteers. The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.

SAD Phase:

- Cohorts: Initially planned for 50, 100, 200, and 400 mg.
- Procedure: Subjects received a single oral dose of Lb-102 or placebo. Pharmacokinetic and safety parameters were assessed at predetermined time points.

MAD Phase:

- Cohorts: Doses were determined based on observations from the SAD phase.
- Procedure: Subjects received multiple oral doses of Lb-102 or placebo. Trough
 concentrations of Lb-102 and its metabolite, amisulpride, were measured, and the
 accumulation was assessed.

Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of **Lb-102** and amisulpride. Standard non-compartmental analysis was used to calculate pharmacokinetic parameters.

Dopamine Receptor Occupancy PET Study (NCT04588129)

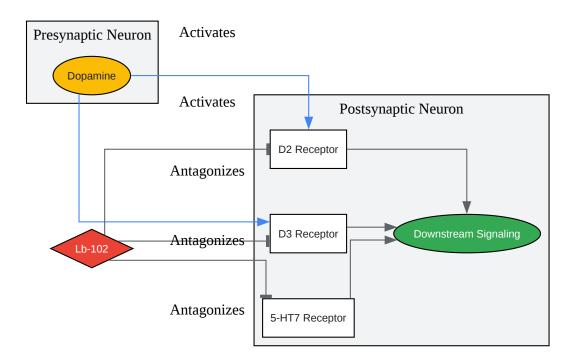
Study Design: A study to measure the dopamine receptor occupancy of orally administered **Lb-102** in healthy volunteers using positron emission tomography (PET).

Procedure:



- Doses: Single doses of 50, 75, and 100 mg, and multiple doses of 50 and 100 mg were evaluated.
- Radiotracer: 11C-raclopride was used as the radiotracer for PET imaging.
- Imaging: PET scans were conducted at different time points after Lb-102 administration to measure the displacement of ¹¹C-raclopride from dopamine D2/D3 receptors, thereby quantifying receptor occupancy.

Visualizations Signaling Pathway of Lb-102

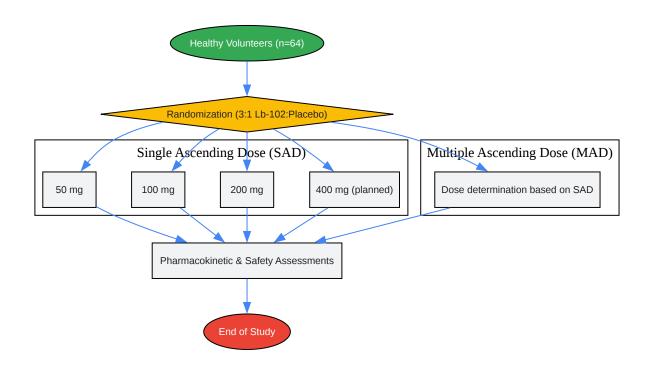


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Caption: Proposed signaling pathway of **Lb-102**.

Phase 1 Clinical Trial Workflow

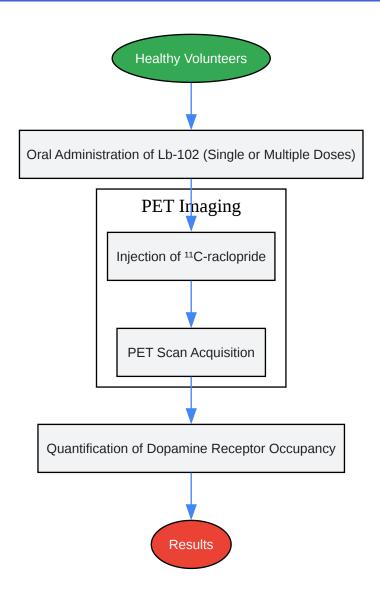


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Caption: Phase 1 Clinical Trial Workflow (NCT04187560).

PET Study Experimental Workflow





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Caption: PET Study Experimental Workflow (NCT04588129).

Conclusion

Lb-102 demonstrates a promising pharmacokinetic and pharmacodynamic profile for a novel antipsychotic agent. Its dose-linear pharmacokinetics and a half-life supporting once-daily dosing are advantageous for patient compliance. The demonstrated ability to achieve target dopamine receptor occupancy at relatively low doses supports the hypothesis that **Lb-102** has enhanced brain permeability compared to its parent compound, amisulpride. While generally well-tolerated, the occurrence of extrapyramidal symptoms at higher doses warrants careful dose selection in future clinical development. The findings from these early-phase studies







provide a strong rationale for the continued investigation of **Lb-102** in patients with schizophrenia.

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